![molecular formula C11H7BrF3NO2 B1413873 Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate CAS No. 1805594-52-8](/img/structure/B1413873.png)
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate is a complex organic compound. It contains several functional groups including an ester (benzoate), a nitrile (cyano), a halogen (bromo), and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent . The bromo and cyano groups could be introduced via electrophilic substitution reactions . The ester group could be formed via a reaction with ethyl alcohol .Molecular Structure Analysis
The molecular formula of Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate is C11H7BrF3NO2 . The presence of multiple functional groups would likely result in a complex three-dimensional structure. The exact structure would depend on the specific arrangement of these groups on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced via nucleophilic substitution reactions . The nitrile group could be hydrolyzed to form a carboxylic acid . The ester could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and ester groups could increase its solubility in polar solvents . The bromo and trifluoromethyl groups could potentially increase its density and boiling point .Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)6-3-4-8(11(13,14)15)7(5-16)9(6)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFAEGUYQNBKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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